molecular formula C14H19N3O3 B2411157 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034567-19-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2411157
CAS No.: 2034567-19-4
M. Wt: 277.324
InChI Key: LCAHIMZUFOFVKC-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both imidazole and furan moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring with one oxygen atom

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11-9-13(12(2)20-11)14(18)16-4-7-19-8-6-17-5-3-15-10-17/h3,5,9-10H,4,6-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAHIMZUFOFVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and furan intermediates. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving a nitrile and an amine . The furan derivative can be prepared via a similar cyclization process involving a dicarbonyl compound and an amine . These intermediates are then coupled through an etherification reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, the imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both imidazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound characterized by its unique structural features, including an imidazole ring and a furan moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

Key Features:

  • Imidazole Ring : Known for its role in biological systems and as a pharmacophore in drug design.
  • Furan Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole and furan structures exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundC. albicansTBD

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely documented. This compound may interact with various molecular targets involved in cancer cell proliferation.

Case Study: Anticancer Activity Evaluation
A study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines demonstrated that compounds with similar structures could inhibit cell growth significantly.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF710
A54920

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions and inhibit metalloenzymes.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

Q & A

Q. Step 2: In Vitro Assays

  • Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine IC₅₀ values.
  • Counter-Screens : Assess off-target effects via receptor-binding assays (e.g., radioligand displacement for GPCRs) .

Q. Step 3: Computational Modeling

  • Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability over 100-ns trajectories .

What strategies resolve contradictions in biological activity data across studies for this compound?

Answer:
Common Causes of Discrepancies :

  • Purity Variability : Impurities (e.g., hydrolyzed carboxamide) may skew results. Validate purity via HPLC (>98%) and LCMS .
  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can alter protonation states.

Q. Resolution Strategies :

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Crystallographic Validation : Resolve target-compound co-crystals to confirm binding mode discrepancies .

How do substitutions on the furan and imidazole rings affect the compound’s pharmacological profile?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Furan Methyl Groups :
    • 2-Methyl : Enhances metabolic stability by sterically blocking oxidation.
    • 5-Methyl : Increases logP, improving blood-brain barrier penetration .
  • Imidazole Modifications :
    • N1-Substitution : Bulky groups (e.g., benzyl) reduce off-target binding but may decrease solubility.
    • Ethoxyethyl Spacer : Lengthening the chain improves flexibility, potentially enhancing binding to deep catalytic pockets .

Q. Methodology :

  • Parallel Synthesis : Prepare analogs via solid-phase peptide synthesis (SPPS) with varied substituents.
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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